Cas no 122520-86-9 (Tyrphostin 47)

Tyrphostin 47 化学的及び物理的性質
名前と識別子
-
- 2-Propenethioamide,2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)-
- AG-213
- (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
- 3-amino-2-[(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfanylprop-2-enenitrile
- ALPHA-CYANO-(3,4-DIHYDROXY)THIOCINNAMIDE
- ALPHA-CYANO-3,4-DIHYDROXYTHIOCINNAMAMIDE
- RG-50864
- TYRPHOSTIN 47
- TYRPHOSTIN A47
- TYRPHOSTIN AG 213
- TYRPHOSTIN RG 50864
- AG 213
- AG 213 (Tyrphostin AG 213)
- ZGHQGWOETPXKLY-XVNBXDOJSA-N
- 3,4-DIHYDROXY-ALPHA-CYANOTHIOCINNAMAMIDE
- TYRPHOSTIN A47 99+%
- Tyrphostin AG213
- Tyrphostin AG-213
- AG213 (Tyrphostin 47)
- Lopac-T-7540
- 122520-86-9
- NCGC00016050-02
- NCGC00024619-04
- Tyrphostin RG50864
- BRD-K96778649-001-01-6
- T7540 (Tyrphostin 47)
- BDBM4363
- SCHEMBL239295
- SCHEMBL14411466
- HKQ7UDF4J7
- HMS3402F14
- IDI1_033862
- 3,4-Dihydroxybenzylidenethioacetamide
- SR-01000597611-1
- NCGC00016050-04
- 2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide
- RG50864
- HMS1791F14
- 2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-
- NCGC00016050-01
- RG-50864;Tyrphostin AG-213
- CHEMBL77030
- RG 50864
- HMS1989F14
- 2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)-
- NSC-638083
- AKOS040746431
- NCGC00024619-02
- BSPBio_001392
- NCGC00016050-03
- BiomolKI2_000024
- Tocris-0503
- BMK1-C2
- (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenethioamide
- benzylidenemalononitrile (BMN) deriv. 47
- CCG-100618
- (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
- 118409-60-2
- DTXSID701018041
- AG-213 AG 213
- AG213
- HMS1361F14
- BiomolKI_000014
- NCGC00024619-03
- NSC638083
- NCGC00024619-01
- SR-01000597611
- 2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (E)-
- 3,4-Dihydroxy-alpha-cyanothiocinnamide
- NCGC00016050-06
- NCGC00016050-05
- CHEBI:93703
- DA-68434
- Tyrphostin 47
-
- インチ: InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
- InChIKey: ZGHQGWOETPXKLY-XVNBXDOJSA-N
- SMILES: N#C/C(/C(N)=S)=C\C1=CC(O)=C(O)C=C1
計算された属性
- 精确分子量: 220.030648
- 同位素质量: 220.030648
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 2
- 互变异构体数量: 29
- XLogP3: 0.5
- トポロジー分子極性表面積: 88.1
- Surface Charge: 0
じっけんとくせい
- Color/Form: 使用できない
- 密度みつど: 1.583
- Boiling Point: 343.4 °C at 760 mmHg
- フラッシュポイント: 161.5 °C
- Refractive Index: 1.78
- Solubility: DMSO: 50 mg/mL, clear, orange
- PSA: 122.36000
- LogP: 1.99118
- Solubility: 使用できない
Tyrphostin 47 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6290-25mg |
AG-213 |
122520-86-9 | 98% | 25mg |
¥2766.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200543-5 mg |
Tyrphostin 47, |
122520-86-9 | >97% | 5mg |
¥579.00 | 2023-07-10 | |
TRC | T947953-100mg |
Tyrphostin 47 |
122520-86-9 | 100mg |
$ 800.00 | 2023-09-05 | ||
A2B Chem LLC | AA56018-50mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 50mg |
$394.00 | 2024-04-20 | |
1PlusChem | 1P0017UA-50mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 50mg |
$527.00 | 2023-12-25 | |
A2B Chem LLC | AA56018-10mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 10mg |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AA56018-5mg |
2-Propenethioamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (2E)- |
122520-86-9 | ≥97% | 5mg |
$52.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6290-10mg |
AG-213 |
122520-86-9 | 98% | 10mg |
¥1211.00 | 2023-09-10 | |
TRC | T947953-5mg |
Tyrphostin 47 |
122520-86-9 | 5mg |
$87.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6290-5mg |
AG-213 |
122520-86-9 | 98% | 5mg |
¥680.00 | 2023-09-10 |
Tyrphostin 47 関連文献
-
Renyan Wang,Muhammad Yasar,Xiang Xu,Yida Zhao,Haiming Zhu,Lin Gan J. Mater. Chem. C 2021 9 6166
-
Lei Wang,Yang Yang,Yajun Zhang,Qiang Rui,Beibei Zhang,Zhiqiang Shen,Yingpu Bi J. Mater. Chem. A 2017 5 17056
-
Pengfei Ai,Andreas A. Danopoulos,Pierre Braunstein,Kirill Yu. Monakhov Chem. Commun. 2014 50 103
-
Grazia Papini,Maura Pellei,Giancarlo Gioia Lobbia,Alfredo Burini,Carlo Santini N-heterocyclic bis-carbene ligands and related water soluble silver complexes. Grazia Papini Maura Pellei Giancarlo Gioia Lobbia Alfredo Burini Carlo Santini Dalton Trans. 2009 6985
-
5. The nuclear magnetic resonance spectra of porphyrins. Part X. Carbon-13 nuclear magnetic resonance spectra of some meso-tetraarylporphyrins and their metal chelatesRaymond J. Abraham,Geoffrey E. Hawkes,Mervyn F. Hudson,Kevin M. Smith J. Chem. Soc. Perkin Trans. 2 1975 204
-
6. Structural variations in nickel(II) and copper(II) MN4 Schiff-base complexes with deprotonated tetradentate N,N′-bis(5-aminopyrazol-4-ylmethylene)polymethylenediamine ligandsAlexander L. Nivorozhkin,Hans Toftlund,Per Lauge J?rgensen,Leonid E. Nivorozhkin J. Chem. Soc. Dalton Trans. 1996 1215
Tyrphostin 47に関する追加情報
Exploring Tyrphostin 47 (CAS No. 122520-86-9): A Comprehensive Guide to Its Properties and Applications
Tyrphostin 47 (CAS No. 122520-86-9) is a synthetic compound that has garnered significant attention in biochemical and pharmacological research. Known for its role as a tyrosine kinase inhibitor, this molecule is widely studied for its potential applications in cell signaling pathways and disease modulation. Researchers and pharmaceutical developers are increasingly interested in Tyrphostin 47 due to its ability to interfere with specific enzymatic processes, making it a valuable tool in both academic and industrial settings.
The chemical structure of Tyrphostin 47 features a quinazoline core, which is critical for its inhibitory activity. This structure allows the compound to bind competitively to ATP-binding sites on tyrosine kinases, thereby blocking their function. Such interactions are pivotal in understanding cancer progression, as many malignancies are driven by aberrant kinase activity. Consequently, Tyrphostin 47 is often utilized in preclinical studies to explore novel therapeutic strategies.
One of the most compelling aspects of Tyrphostin 47 is its selectivity. Unlike broad-spectrum kinase inhibitors, this compound exhibits a preference for certain kinase families, reducing off-target effects. This specificity has led to its use in targeted therapy research, particularly in conditions like chronic myeloid leukemia (CML) and breast cancer. With the rise of personalized medicine, the demand for selective inhibitors like Tyrphostin 47 is expected to grow.
Beyond oncology, Tyrphostin 47 has shown promise in neurodegenerative disease research. Recent studies suggest that modulating kinase activity could mitigate symptoms of Alzheimer's disease and Parkinson's disease. This has sparked interest in the compound's potential to cross the blood-brain barrier, a key challenge in neurological drug development.
The synthesis of Tyrphostin 47 involves multi-step organic reactions, often starting from commercially available quinazoline derivatives. Researchers emphasize the importance of high-purity batches to ensure reproducibility in experiments. Analytical techniques such as HPLC and mass spectrometry are routinely employed to verify the compound's integrity.
In the context of drug discovery, Tyrphostin 47 serves as a lead compound for designing next-generation inhibitors. Its well-characterized mechanism provides a template for optimizing pharmacokinetic properties and binding affinity. Many pharmaceutical companies are exploring derivatives of Tyrphostin 47 to enhance efficacy and reduce toxicity.
From a commercial perspective, the market for kinase inhibitors is expanding rapidly, driven by the increasing prevalence of kinase-driven diseases. Tyrphostin 47 is frequently cited in patent applications and scientific publications, reflecting its importance in the field. Suppliers of research chemicals report steady demand for this compound, particularly from academic institutions and biotech startups.
For researchers working with Tyrphostin 47, proper handling and storage are essential. The compound is typically supplied as a lyophilized powder and should be stored at -20°C to maintain stability. Solubility in DMSO makes it suitable for in vitro assays, though concentration optimization is recommended to avoid precipitation.
Looking ahead, the role of Tyrphostin 47 in translational research is likely to expand. With advances in structural biology and computational modeling, scientists can better predict how modifications to the Tyrphostin scaffold might improve therapeutic outcomes. This positions Tyrphostin 47 as a cornerstone molecule in the ongoing quest for precision medicine solutions.
In summary, Tyrphostin 47 (CAS No. 122520-86-9) represents a fascinating intersection of chemistry and biology. Its unique properties continue to inspire investigations across multiple therapeutic areas, cementing its status as a vital tool in modern biomedical research. As the scientific community delves deeper into kinase biology, compounds like Tyrphostin 47 will undoubtedly play a central role in shaping future treatments.
122520-86-9 (Tyrphostin 47) Related Products
- 2172569-05-8(1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol)
- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)
- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 2580096-26-8(rac-methyl (2R,3S)-2-(aminomethyl)oxolane-3-carboxylate)
- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)
- 473566-88-0(1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride)
- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)




